molecular formula C11H13N3O2 B13481690 Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate

Cat. No.: B13481690
M. Wt: 219.24 g/mol
InChI Key: HTXVYBJAPFXYCJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine moiety, which is a fused bicyclic ring system consisting of a pyrrole ring fused to a pyridine ring. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from 4-amino-2-bromopyridine, iodination followed by dimesylation and subsequent cyclization can yield the desired pyrrolo[2,3-b]pyridine core .

Once the core structure is obtained, it can be further functionalized to introduce the amino and ester groups. This involves nucleophilic substitution reactions and esterification processes under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as amino, thiol, or halogen groups .

Scientific Research Applications

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate has several scientific research applications, including:

Comparison with Similar Compounds

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoate

InChI

InChI=1S/C11H13N3O2/c1-16-11(15)9(12)7-14-6-4-8-3-2-5-13-10(8)14/h2-6,9H,7,12H2,1H3

InChI Key

HTXVYBJAPFXYCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=CC2=C1N=CC=C2)N

Origin of Product

United States

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